molecular formula C31H26ClFN4O5S B1662123 AST-1306 TsOH CAS No. 1050500-29-2

AST-1306 TsOH

Cat. No. B1662123
CAS RN: 1050500-29-2
M. Wt: 621.1 g/mol
InChI Key: ZMUKJEHWLJBODV-UHFFFAOYSA-N
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Description

AST-1306 TsOH, also known as Allitinib tosylate, is a novel irreversible inhibitor of EGFR and ErbB2 . It has IC50 values of 0.5 nM and 3 nM for EGFR and ErbB2, respectively . It is also effective against the mutation EGFR T790M/L858R . It is more potent against ErbB2-overexpressing cells and is 3000-fold selective for the ErbB family over other kinases .


Synthesis Analysis

This compound is designed and synthesized based on the chemical structure of lapatinib . It binds to the ATP-binding pocket of the kinases and forms a covalent bond with certain amino acids .


Molecular Structure Analysis

The molecular formula of this compound is C31H26ClFN4O5S . It is an anilino-quinazoline compound .


Chemical Reactions Analysis

This compound functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 621.08 . It is soluble in DMSO .

Scientific Research Applications

AST-1306 TsOH TsOH has been used in a variety of scientific research applications, both in vitro and in vivo. In vitro studies have included cell culture experiments, where this compound has been used to study the effects of certain compounds on cell growth and viability. In vivo studies have included animal studies, where this compound has been used to study the effects of certain compounds on animal physiology and behavior.

Mechanism of Action

Target of Action

Allitinib tosylate, also known as AST-1306 TsOH, is a novel irreversible inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) . These receptors are part of the HER family of growth factors that activate several intracellular signaling pathways promoting cell proliferation and survival .

Mode of Action

Allitinib tosylate acts by selectively and irreversibly inhibiting EGFR and ErbB2 . It has an IC50 of 0.5 nM for EGFR and 3 nM for ErbB2 . It also inhibits ErbB4 with an IC50 of 0.8 nM . This means that it binds to these receptors and prevents them from activating, thus inhibiting the signaling pathways they control.

Biochemical Pathways

The primary biochemical pathways affected by allitinib tosylate are those controlled by EGFR, ErbB2, and ErbB4 . These pathways are involved in cell proliferation and survival. By inhibiting these receptors, allitinib tosylate disrupts these pathways, leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

Allitinib tosylate is orally active . It is extensively metabolized in the body, with multiple enzymes involved in its biotransformation . The metabolic pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary phase 2 conjugation . The metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) were found to be the major pharmacologically active metabolites in the circulation . The steady-state exposures to M6 and M10 were 11% and 70% of that of allitinib, respectively .

Result of Action

The molecular and cellular effects of allitinib tosylate’s action include significant, concentration-dependent inhibition of the growth of cells expressing EGFR T790M/L858R mutations . It also inhibits the activation of tyrosine kinases and downstream signaling pathways in various cancer cell lines .

Action Environment

The action, efficacy, and stability of allitinib tosylate can be influenced by various environmental factors. For instance, the presence of KRAS mutations has been associated with resistance to allitinib tosylate . Therefore, the genetic makeup of the cells, which can be considered an environmental factor at the cellular level, plays a crucial role in the compound’s action.

Biological Activity

The biological activity of AST-1306 TsOH TsOH has been studied in both in vitro and in vivo studies. In vitro studies have found that this compound has a variety of effects on cell growth and viability, including the promotion of cell proliferation, the inhibition of cell death, and the stimulation of cell differentiation. In vivo studies have found that this compound has a variety of effects on animal physiology and behavior, including increased locomotor activity, increased social interaction, and increased exploratory behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound TsOH have been studied in both in vitro and in vivo studies. In vitro studies have found that this compound can affect the activity of certain proteins, including enzymes, receptors, and transporters. In vivo studies have found that this compound can affect a variety of physiological processes, including the immune system, metabolism, and cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of AST-1306 TsOH TsOH in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound has been found to have a variety of effects on cell growth and viability, as well as on animal physiology and behavior. A limitation of this compound is that its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound can be toxic at high doses, so care must be taken when using it in experiments.

Future Directions

The future directions for research involving AST-1306 TsOH TsOH are numerous. One potential area of research is the development of new methods for synthesizing this compound. Additionally, more research is needed to better understand the mechanism of action of this compound and its effects on cell growth and viability, as well as its effects on animal physiology and behavior. Furthermore, research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, research is needed to explore the potential toxic effects of this compound and to develop methods for minimizing or eliminating these effects.

Safety and Hazards

AST-1306 TsOH is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUKJEHWLJBODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClFN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648510
Record name 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050500-29-2
Record name 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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